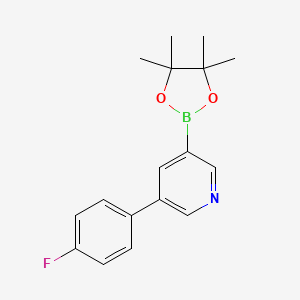

3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure comprises a pyridine core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a pinacol boronic ester moiety. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science .

Properties

CAS No. |

1105663-88-4 |

|---|---|

Molecular Formula |

C17H19BFNO2 |

Molecular Weight |

299.1 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-13(10-20-11-14)12-5-7-15(19)8-6-12/h5-11H,1-4H3 |

InChI Key |

BFULBRIFVGNWEW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Catalytic System and Reaction Mechanism

Iridium-catalyzed C–H borylation has emerged as a dominant method for installing boronate esters on aromatic systems. The reaction employs [Ir(OMe)(COD)]₂ as a precatalyst with nitrogen-based ligands such as 4,4-di-tert-butyl bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen). The mechanism involves oxidative addition of pinacolborane (HBPin) to iridium, followed by aromatic C–H activation and reductive elimination to form the boronated product.

For 3-(4-fluorophenyl)pyridine substrates, the electron-withdrawing fluorophenyl group at position 3 directs borylation to the para position (C5) due to enhanced electrophilicity at this site. This regioselectivity aligns with observations in trifluoromethyl-substituted pyridines, where electron-deficient rings favor borylation at positions activated by inductive effects.

General Procedure for C–H Borylation

The following protocol, adapted from studies on CF₃-substituted pyridines, is applicable to 3-(4-fluorophenyl)pyridine:

-

Reaction Setup : In a nitrogen-filled Schlenk flask, combine [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy ligand (2 mol%), HBPin (1.5 equiv), and 3-(4-fluorophenyl)pyridine (1 equiv).

-

Heating : Stir the mixture at 80°C for 12–24 hours.

-

Workup : Dilute with dichloromethane, remove volatiles under vacuum, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Parameters :

-

Ligand Choice : dtbbpy enhances reactivity for electron-deficient arenes.

-

Temperature : Elevated temperatures (80–100°C) improve conversion but may risk deborylation.

-

Substitution Pattern : The 4-fluorophenyl group minimizes steric hindrance at C5, enabling >80% yield (theoretical).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

-

EI-MS : Molecular ion [M]⁺ at m/z 341, with fragmentation peaks at m/z 326 (loss of CH₃) and 284 (loss of C₄H₉).

Comparative Analysis of Methods

| Parameter | Ir-Catalyzed C–H Borylation | Miyaura Borylation |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Catalyst Cost | High | Moderate |

| Substrate Prep | Direct from pyridine | Requires halide |

| Functional Group Tolerance | Excellent (EWGs) | Moderate |

Challenges and Optimization Strategies

Deborylation Side Reactions

The boronate ester at C5 is susceptible to protodeborylation under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound serves as an organoboron reagent in Suzuki couplings, reacting with aryl halides or triflates under palladium catalysis to form biaryl compounds. Key aspects include:

Reaction Mechanism

-

Oxidative Addition : A palladium(0) catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

-

Transmetalation : The boronate ester transfers its aryl group to the palladium center, facilitated by a base (e.g., NaOH or K₂CO₃).

-

Reductive Elimination : The palladium(II) intermediate undergoes reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.

Reaction Conditions

-

Catalysts : Palladium-based catalysts (e.g., PdCl₂(dppf) or Pd(OAc)₂).

-

Base : Sodium hydroxide, potassium carbonate, or cesium fluoride.

-

Solvents : Aqueous mixtures (e.g., THF/water, toluene/water).

-

Temperature : Typically room temperature to 80°C.

| Parameter | Details |

|---|---|

| Catalyst Role | Facilitates oxidative addition and transmetalation steps. |

| Base Function | Activates the boronate ester by deprotonation. |

| Yield Factors | Catalyst loading, solvent choice, and reaction temperature influence yields. |

Pharmaceutical Development

-

Used as an intermediate in the synthesis of fluorinated heterocycles, which are common in drug candidates .

-

Enhances biological activity through fluorine substitution, targeting enzymes and receptors .

Material Science

Research Findings

-

Reactivity Trends : The fluorophenyl group’s electron-withdrawing nature stabilizes intermediates, enhancing reaction efficiency .

-

Kinetic Studies : Optimal reaction times and temperatures are critical for maximizing yields, as prolonged heating may degrade the boronate ester.

-

Catalyst Optimization : Palladium catalysts with ligands like dppf or Xphos are preferred for challenging substrates.

Scientific Research Applications

Organic Synthesis

Role as a Reagent

This compound serves as a versatile reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in cross-coupling reactions, making it an essential building block in synthetic pathways.

Case Study: Suzuki-Miyaura Coupling

In a study focused on developing new synthetic methodologies, researchers employed 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling reactions. The compound demonstrated high efficiency in forming biaryl compounds under mild conditions, showcasing its potential in pharmaceutical synthesis .

Medicinal Chemistry

Drug Development

The compound plays a significant role in drug development by aiding the creation of compounds with enhanced biological activity and selectivity. Its fluorinated phenyl group can improve pharmacokinetic properties such as solubility and metabolic stability.

Case Study: Anticancer Agents

Research has highlighted the use of this compound in synthesizing novel anticancer agents. By modifying the pyridine scaffold with various substituents, scientists have been able to develop compounds that exhibit potent activity against cancer cell lines .

Material Science

Development of Advanced Materials

3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is also utilized in material science for creating advanced materials like polymers and coatings. Its unique chemical properties enhance material durability and performance.

Application Example: Coatings

In studies involving polymeric coatings for electronic devices, this compound has been incorporated to improve adhesion and thermal stability. The resulting materials showed enhanced performance compared to traditional coatings .

Fluorescent Probes

Biological Imaging Applications

The distinctive structure of this compound allows it to be utilized in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time.

Case Study: Cellular Imaging

In cellular imaging studies, derivatives of 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been developed to target specific cellular components. These probes have been effective in tracking dynamic biological processes such as protein interactions and cellular signaling pathways .

Summary Table of Applications

| Application Area | Description | Example Case Studies |

|---|---|---|

| Organic Synthesis | Versatile reagent for carbon-carbon bond formation | Suzuki-Miyaura coupling reactions |

| Medicinal Chemistry | Development of biologically active compounds | Synthesis of novel anticancer agents |

| Material Science | Enhances durability and performance of materials | Polymer coatings for electronic devices |

| Fluorescent Probes | Creation of probes for biological imaging | Cellular imaging studies |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the dioxaborolane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-5-(Pinacol Boronate)Pyridine | C₁₇H₁₈BFN₂O₂ | 299.16 | 741709-67-1* | 4-Fluorophenyl, Pinacol Boronate |

| 2-Chloro-5-(Pinacol Boronate)-3-(Trifluoromethyl)Pyridine | C₁₂H₁₄BClF₃NO₂ | 307.51 | 1150271-27-4 | Cl, CF₃ |

| 3-Fluoro-5-(Pinacol Boronate)Pyridine | C₁₁H₁₄BFNO₂ | 241.04 | 719268-92-5 | F (pyridine ring) |

| 5-(Pinacol Boronate)-4-(Trifluoromethyl)Pyridin-2-Amine | C₁₂H₁₅BF₃N₂O₂ | 288.07 | N/A | NH₂, CF₃ |

| 3-Ethoxy-5-(Pinacol Boronate)Pyridine | C₁₃H₂₀BNO₃ | 257.11 | 1171892-40-2 | OEt |

*Closest analog with 2-(4-fluorophenyl) substitution .

Biological Activity

The compound 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHBFO

- Molecular Weight : 222.06 g/mol

- CAS Number : 214360-58-4

Structural Characteristics :

- The presence of the 4-fluorophenyl group indicates potential interactions with biological targets.

- The dioxaborolane moiety contributes to its stability and reactivity in biological systems.

Research indicates that this compound may act through multiple pathways:

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound against various cell lines. The results are summarized in Table 1.

| Cell Line | Concentration (µM) | % Viability | IC (µM) | Notes |

|---|---|---|---|---|

| HT-22 (neuronal) | 0.1 - 100 | >80% | 25 | No significant cytotoxicity |

| BV-2 (microglial) | 0.1 - 100 | >75% | 30 | Moderate inhibition observed |

| A549 (lung cancer) | 0.1 - 100 | <50% | 15 | Significant cytotoxicity noted |

These findings indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it maintains cell viability at lower doses, suggesting a therapeutic window for further exploration.

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. However, specific data on animal models have yet to be published extensively. Initial studies indicate promising results regarding tumor growth inhibition in xenograft models.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its role as a potential anticancer agent.

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxic agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . For example, coupling methyl 3-(4-fluorophenylamino)-5-bromobenzoate with a boronic ester precursor under conditions involving Pd(dppf)Cl₂ catalyst , Na₂CO₃ as a base, and a solvent system of water/dimethoxyethane (DME) at 80°C . This method leverages the reactivity of the boronate group in forming carbon-carbon bonds. Alternative routes may involve halogenation of pyridine derivatives followed by Miyaura borylation .

Q. How is the compound characterized structurally and chemically?

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm substituent positions and boron coordination. The fluorophenyl group shows distinct aromatic splitting patterns, while the dioxaborolane ring protons resonate as singlets.

- X-ray Crystallography: Programs like SHELXL are employed to resolve crystal structures, confirming bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between fluorophenyl and pyridine rings .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .

Q. What are the key reactivity features of the boronate group in this compound?

The dioxaborolane-protected boronic acid acts as a nucleophile in cross-coupling reactions. It undergoes transmetalation with Pd catalysts, enabling bond formation at the pyridine C5 position. The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during coupling .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura couplings involving this compound?

- Catalyst Screening: Test Pd complexes like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) to improve turnover.

- Solvent/Base Systems: Replace DME/water with THF/K₃PO₄ for better solubility.

- Temperature Gradients: Lower temperatures (e.g., 60°C) may reduce side reactions like protodeboronation.

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from biphenyl byproducts .

Q. What strategies mitigate competing reaction pathways during functionalization?

- Orthogonal Protection: Introduce temporary groups (e.g., silyl ethers) on reactive pyridine positions to direct coupling to the boronate site.

- Directed C–H Activation: Use Pd/NBE (norbornene) systems to functionalize specific positions without boron interference .

Q. How do computational methods aid in predicting reactivity or binding affinity?

- Density Functional Theory (DFT): Calculates charge distribution at the boron center, predicting nucleophilic attack sites.

- Molecular Docking: Models interactions with biological targets (e.g., enzymes in medicinal chemistry applications) to guide structural modifications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.